![molecular formula C21H20F2N2O4 B2493300 N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 898412-13-0](/img/structure/B2493300.png)
N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
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Overview
Description
The research interest in compounds with complex structures, such as "N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide," often stems from their potential applications in medicinal chemistry and materials science. These compounds' intricate molecular architecture allows for a wide range of chemical reactions and interactions, making them valuable for various applications.
Synthesis Analysis
While specific synthesis details for the compound are not available, research on similar compounds provides a glimpse into possible synthetic routes. For example, the study by Mehta et al. (2019) details the synthesis of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, highlighting the importance of physicochemical and spectral characteristics in confirming chemical structures [Mehta et al., 2019].
Molecular Structure Analysis
DFT and experimental investigations, such as the one conducted by El-Azab et al. (2016), offer insights into the vibrational spectroscopy of similar compounds. These studies help in understanding the molecular electrostatic potential and the impact of molecular structure on the compounds' properties [El-Azab et al., 2016].
Chemical Reactions and Properties
Compounds with similar structures often exhibit a variety of chemical reactions, including cyclization and interaction with bases, as shown in the work by Sirakanyan et al. (2015), which explores the reaction of 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases [Sirakanyan et al., 2015].
Physical Properties Analysis
The analysis of physical properties such as solubility, melting point, and crystalline structure is crucial for understanding the application potential of these compounds. However, specific studies on the physical properties of "this compound" were not found in the search results.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for predicting the behavior of these compounds in various environments and applications. Studies like the synthesis and evaluation of N-heterocyclic compounds by Rao and Reddy (1994) provide insight into the antihistaminic activity and structural-electronic feature correlations of similar molecules [Rao & Reddy, 1994].
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4/c1-2-28-11-10-25-9-8-15-16(21(25)27)4-3-5-19(15)29-13-20(26)24-18-7-6-14(22)12-17(18)23/h3-9,12H,2,10-11,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECXUEIONFGFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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